molecular formula C15H19N3O4S B10970649 methyl ({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

methyl ({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

Cat. No.: B10970649
M. Wt: 337.4 g/mol
InChI Key: MSBSWYJRUXECLB-UHFFFAOYSA-N
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Description

METHYL 2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a methoxyphenoxy group, and a sulfanyl acetate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the triazole intermediate with 4-methoxyphenol under suitable conditions, often using a base such as potassium carbonate.

    Introduction of the Sulfanyl Acetate Moiety: This final step involves the reaction of the intermediate with methyl chloroacetate in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the methoxyphenoxy group, potentially leading to the formation of amines or phenols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, phenols

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

METHYL 2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-ETHYL-2-METHOXYPHENOL: Shares the methoxyphenoxy group but lacks the triazole and sulfanyl acetate moieties.

    METHYL 2-(4-METHOXYPHENOXY)ACETATE: Contains the methoxyphenoxy and acetate groups but lacks the triazole and sulfanyl components.

Uniqueness

METHYL 2-({4-ETHYL-5-[(4-METHOXYPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is unique due to its combination of a triazole ring, methoxyphenoxy group, and sulfanyl acetate moiety, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-[[4-ethyl-5-[(4-methoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C15H19N3O4S/c1-4-18-13(16-17-15(18)23-10-14(19)21-3)9-22-12-7-5-11(20-2)6-8-12/h5-8H,4,9-10H2,1-3H3

InChI Key

MSBSWYJRUXECLB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)COC2=CC=C(C=C2)OC

Origin of Product

United States

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